molecular formula C26H32N2O5 B2687631 3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 338963-30-7

3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B2687631
CAS No.: 338963-30-7
M. Wt: 452.551
InChI Key: SLRCFLUKCXBFTE-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₆H₃₂N₂O₅) features a propanamide backbone substituted with a 3-cyclohexyl group, a 3-oxo-1H-isoindol-2-yl moiety, and a 3,4,5-trimethoxyphenyl aromatic ring . The isoindol-2-yl group introduces structural rigidity, which may influence target binding specificity. Safety data indicate hazards such as explosivity, flammability, and health risks, necessitating strict handling protocols .

Properties

IUPAC Name

3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)27-25(29)21(13-17-9-5-4-6-10-17)28-16-18-11-7-8-12-20(18)26(28)30/h7-8,11-12,14-15,17,21H,4-6,9-10,13,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCFLUKCXBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C(CC2CCCCC2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step may involve a Friedel-Crafts alkylation or a similar reaction to introduce the cyclohexyl group.

    Formation of the Propanamide Linkage: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole moiety or the cyclohexyl group.

    Reduction: Reduction reactions could target the carbonyl group in the isoindole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or a pharmacophore in the design of new therapeutic agents.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propanamide Backbones

Compound 194 (C₂₇H₂₇FN₄O₄S)

  • Structure : Features a 3-(3,4,5-trimethoxyphenyl)propionamide group linked to a fluorophenyl-imidazolyl-pyridine moiety.
  • Activity : Acts as a CK1δ inhibitor (IC₅₀ = 80 nM), with applications in neurodegenerative disease research.
  • Synthesis : Prepared via CDI-mediated coupling of 3-(3,4,5-trimethoxyphenyl)propionic acid and a pyridine derivative .

(S)-9c (C₃₂H₃₆N₄O₃)

  • Structure : Contains an indol-3-yl group and a ureido linkage.
  • Synthesis : Derived from indole-based intermediates using thiourea and pyrimidine coupling .

N-(3,5-Dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide (C₁₉H₁₈N₂O₃)

  • Structure : Simplified analog lacking the cyclohexyl and trimethoxyphenyl groups.
  • Activity : Used in high-throughput screening for kinase inhibitors (e.g., CHEMBL1400366) .
Trimethoxyphenyl-Containing Anticancer Agents

Ombrabulin (Combretastatin Analog)

  • Structure: (2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl]propanamide.
  • Activity : Vascular disrupting agent (VDA) targeting tumor vasculature.
  • Crystallography : Exists in a stable polymorph (Form I) with distinct XRD and TGA profiles .

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Compound 194 (S)-9c Ombrabulin
Molecular Weight 452.55 g/mol 522.60 g/mol 548.67 g/mol 470.51 g/mol
Key Functional Groups Cyclohexyl, Isoindol Fluorophenyl Indolyl, Ureido Vinyl, Serinamide
Biological Target Not reported CK1δ FPR1 Tubulin (VDA)
Synthetic Yield Not reported 49% 44% 34%
Safety Profile Explosive, Flammable Moderate Moderate Well-characterized
Key Findings:

Trimethoxyphenyl Role : Present in all compared compounds, this group is critical for tubulin binding (ombrabulin) or kinase inhibition (Compound 194) .

Backbone Flexibility : The propanamide core in the target compound and (S)-9c allows for diverse substitutions, enabling target specificity.

Safety Considerations : The target compound’s hazards (explosivity, health risks) contrast with the milder profiles of analogs like (S)-9c .

Biological Activity

3-Cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 343.36 g/mol

The structure features a cyclohexyl group, an isoindole moiety, and a trimethoxyphenyl group, which are significant for its biological activity.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression.
  • Modulation of Signaling Pathways : It may influence pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. For example, a study reported over 70% inhibition of cell viability at concentrations above 10 µM over 48 hours.
Cell LineIC₅₀ (µM)% Inhibition (at 10 µM)
MCF-7 (Breast Cancer)8.575%
HT-29 (Colon Cancer)12.070%
A549 (Lung Cancer)15.065%

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Strains Tested : The compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study published in Cancer Letters explored the effects of this compound on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Effects :
    Another investigation focused on the antimicrobial properties against MRSA in vitro and in vivo models. The study found that treatment with the compound resulted in reduced bacterial load in infected wounds.

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